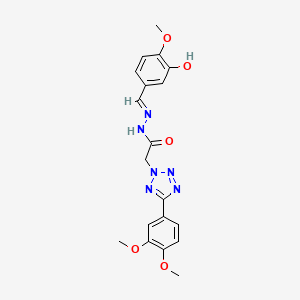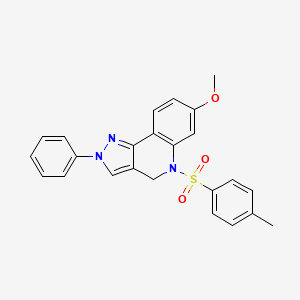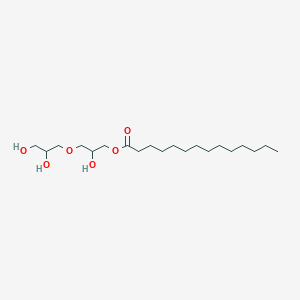
Diglyceryl monomyristate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diglyceryl monomyristate is a nonionic surfactant and emulsifier commonly used in various industries, including cosmetics, pharmaceuticals, and food. It is derived from glycerol and myristic acid, a fatty acid found in nutmeg, coconut oil, and palm kernel oil. This compound is known for its excellent emulsifying properties, making it a valuable ingredient in formulations requiring stable emulsions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diglyceryl monomyristate can be synthesized by esterification of diglycerol with myristic acid. The reaction typically involves heating diglycerol and myristic acid in the presence of an acid catalyst, such as p-toluenesulfonic acid, and a solvent like acetonitrile-tetrahydrofuran mixture . The reaction is carried out under reflux conditions, and molecular sieves are used to remove water formed during the reaction, driving the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The raw materials, diglycerol and myristic acid, are mixed in large reactors with acid catalysts. The reaction mixture is heated, and water is continuously removed to ensure complete esterification. The product is then purified through distillation or chromatography to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Diglyceryl monomyristate primarily undergoes hydrolysis and esterification reactions. It can be hydrolyzed back into diglycerol and myristic acid under acidic or basic conditions. Additionally, it can participate in transesterification reactions with other fatty acids or alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Esterification: Acid catalysts (e.g., p-toluenesulfonic acid), solvents (e.g., acetonitrile-tetrahydrofuran), molecular sieves.
Major Products Formed
Hydrolysis: Diglycerol and myristic acid.
Transesterification: New esters formed with different fatty acids or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, diglyceryl monomyristate is used as a surfactant in the formation of micelles and reverse micelles. These structures are valuable in studying the behavior of amphiphilic molecules and their self-assembly properties .
Biology
In biological research, this compound is utilized for its ability to form stable emulsions, which are essential in drug delivery systems. It helps in the encapsulation and controlled release of active pharmaceutical ingredients.
Medicine
In medicine, this compound is explored for its antimicrobial properties. It has shown effectiveness against various foodborne pathogens, making it a potential candidate for use in antimicrobial formulations .
Industry
Industrially, this compound is widely used in cosmetics and personal care products as an emulsifier and skin conditioning agent. It is also employed in food products to improve texture and stability.
Mecanismo De Acción
Diglyceryl monomyristate exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for the formation of stable emulsions. In antimicrobial applications, it disrupts the cell membranes of microorganisms, leading to cell lysis and death . The compound targets the lipid bilayer of bacterial membranes, causing increased permeability and leakage of cellular contents.
Comparación Con Compuestos Similares
Similar Compounds
Glyceryl monomyristate: Another ester of glycerol and myristic acid, used similarly as an emulsifier and surfactant.
Monosaccharide monomyristate derivatives: These compounds, such as glucosyl and galactosyl monomyristates, exhibit similar surfactant properties and antimicrobial activities.
Uniqueness
Diglyceryl monomyristate is unique due to its diglycerol backbone, which provides enhanced emulsifying properties compared to monoglycerides. Its ability to form stable reverse micelles in nonpolar solvents also sets it apart from other surfactants .
Propiedades
Número CAS |
107615-28-1 |
|---|---|
Fórmula molecular |
C20H40O6 |
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
[3-(2,3-dihydroxypropoxy)-2-hydroxypropyl] tetradecanoate |
InChI |
InChI=1S/C20H40O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-20(24)26-17-19(23)16-25-15-18(22)14-21/h18-19,21-23H,2-17H2,1H3 |
Clave InChI |
GGCDQHOMAXJOTJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OCC(COCC(CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


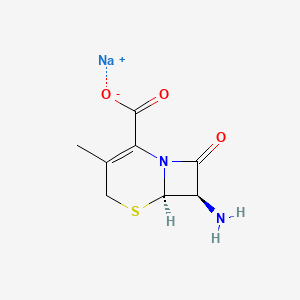
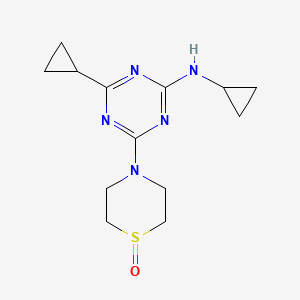
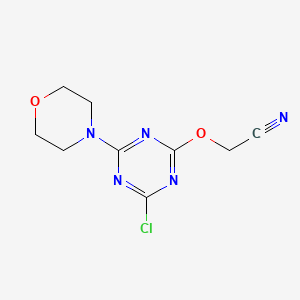
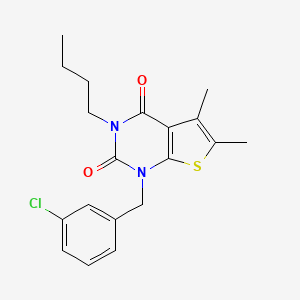
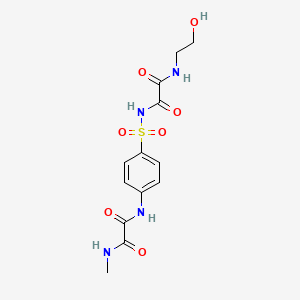


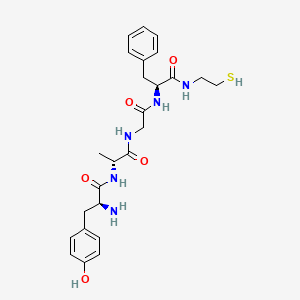
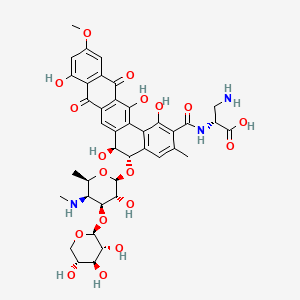

![[(3S,3aR,6S,6aS)-3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762077.png)

